molecular formula C13H14N2 B3427292 2-Benzylamino-4-methylpyridine CAS No. 58088-62-3

2-Benzylamino-4-methylpyridine

Cat. No. B3427292
CAS RN: 58088-62-3
M. Wt: 198.26 g/mol
InChI Key: QHDJYTUZWBABGW-UHFFFAOYSA-N
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Description

2-Benzylamino-4-methylpyridine is a chemical compound with the empirical formula C13H14N2 . It is a heterocyclic compound and is part of the pyridine family . The CAS number for this compound is 13021-71-1 .


Molecular Structure Analysis

The molecular structure of 2-Benzylamino-4-methylpyridine consists of a pyridine ring substituted with a benzylamine and a methyl group . The molecular weight of the compound is 198.26 g/mol .


Physical And Chemical Properties Analysis

2-Benzylamino-4-methylpyridine has a melting point of 98-100 °C . Its molecular formula is C13H14N2 and it has a molecular weight of 198.26 .

Scientific Research Applications

Nonlinear Optics

2-Benzylamino-4-methylpyridine has been studied for its potential in the field of nonlinear optics . Nonlinear optical (NLO) materials are crucial for the development of optoelectronic devices. The compound has been used to grow organic NLO single crystals, which were analyzed for their second order hyperpolarizability . This property is important for the conversion of light at one frequency to light at another frequency, a key process in many optical technologies.

Spectroscopic Characterization

The compound has been used in studies involving spectroscopic characterization . This involves using spectroscopy methods to study the properties of matter and their interaction with electromagnetic radiation. In the case of 2-Benzylamino-4-methylpyridine, Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) have been used .

Structural Analysis

2-Benzylamino-4-methylpyridine has been used in structural analysis studies . This involves determining the arrangement of atoms within a molecule and how they’re bonded together. X-ray diffraction (XRD) has been used to study the crystal structure of the compound .

Thermal Analysis

The compound has also been used in thermal analysis . This involves studying the properties of materials as they change with temperature. Techniques such as thermogravimetry (TG) and differential thermal analysis (DTA) have been used to analyze the thermal characteristics of 2-Benzylamino-4-methylpyridine .

properties

IUPAC Name

N-benzyl-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-11-7-8-14-13(9-11)15-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDJYTUZWBABGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065324
Record name 2-Pyridinamine, 4-methyl-N-(phenylmethyl)-
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Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylamino-4-methylpyridine

CAS RN

13021-71-1, 58088-62-3
Record name 4-Methyl-N-(phenylmethyl)-2-pyridinamine
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Record name 2-Pyridinamine, 4-methyl-N-(phenylmethyl)-
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Record name 2-Pyridinamine, 4-methyl-N-(phenylmethyl)-
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Record name 2-Pyridinamine, 4-methyl-N-(phenylmethyl)-
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Record name 4-Picoline, 2-(benzylamino)-
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Record name 2-Benzylamino-4-methylpyridine
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Synthesis routes and methods

Procedure details

2-Amino-4-methylpyridine was reacted with potassium hydroxide in benzyl alcohol according to the method of Sprinzak (Org. Syn. Coll. Vol. IV. 91 (1963)) to form the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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